molecular formula C17H16N2O4 B1622395 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 2402-44-0

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No. B1622395
CAS RN: 2402-44-0
M. Wt: 312.32 g/mol
InChI Key: HUULDKVZAIILJR-UHFFFAOYSA-N
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Description

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in chemical and medicinal research. This compound is a cyclic diketone that can be synthesized through various methods, and it has shown promising results in various scientific applications.

Scientific Research Applications

Electron Delocalization and Stability in N-Heterocyclic Carbenes

Research has explored the stability and structure of potential N-heterocyclic carbene (NHC) precursors, such as 1,3-diaryl-imidazolidine-4,5-diones. These compounds demonstrate interesting reactivity patterns and electron delocalization effects, which have implications for designing NHCs with enhanced π-acceptor characteristics. This has applications in catalysis and synthetic organic chemistry (Hobbs et al., 2010).

Antimicrobial Activity

Derivatives of 5,5-diphenyl imidazolidin-2,4-dione have been synthesized and evaluated for antimicrobial activity. This highlights the potential of these compounds in developing new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Abdulrahman et al., 2014).

Corrosion Inhibition

Imidazole derivatives, including those related to 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione, have been investigated for their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds offer potential applications in protecting metals from corrosion, which is a significant concern in industries such as oil and gas, construction, and maritime (Prashanth et al., 2021).

DNA Binding Studies

The DNA binding affinity of imidazolidine derivatives has been studied, suggesting applications in drug design, particularly for anticancer therapeutics. These compounds' ability to bind to DNA with high affinity opens avenues for developing novel chemotherapeutic agents (Shah et al., 2013).

Hypoglycemic Activity

Some imidazolidine-2,4-dione derivatives have shown hypoglycemic activity, indicating potential applications in treating diabetes. These findings contribute to the ongoing search for new antidiabetic agents with improved efficacy and safety profiles (Oguchi et al., 2000).

Molecular Design for Antitumor Activity

Imidazolidine-2,4-dione analogues have been designed, synthesized, and evaluated for their antitumor activity. This research is directed toward discovering new anticancer drugs with potent activity and selectivity for cancer cells, highlighting the compound's role in medicinal chemistry and pharmacology (El-Sayed et al., 2018).

properties

IUPAC Name

5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-7-3-11(4-8-13)17(15(20)18-16(21)19-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULDKVZAIILJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368171
Record name 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2402-44-0
Record name 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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